[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride is a chemical compound that features a brominated aromatic ring and a tertiary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-phenyl-2,2-dimethylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amine Alkylation: The brominated intermediate is then subjected to alkylation with methylamine under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride is used as an intermediate for the synthesis of more complex molecules. Its brominated aromatic ring makes it a versatile building block for various chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could be a candidate for drug design, targeting specific biological pathways.
Industry
In the industrial sector, 3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the tertiary amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride
- 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride
- 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride
Uniqueness
Compared to its analogs, 3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride is unique due to the position of the bromine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior.
Properties
IUPAC Name |
3-(2-bromophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGOMJSBXVSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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